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Compound of Interest

Compound Name: 4-Bromo-5-methoxy-1H-indazole

Cat. No.: B1531023 Get Quote

Introduction
4-Bromo-5-methoxy-1H-indazole is a substituted indazole derivative of significant interest in

medicinal chemistry and drug development. The indazole scaffold is a key pharmacophore in a

range of therapeutic agents, including kinase inhibitors, owing to its ability to mimic the purine

ring of ATP and interact with the hinge region of kinase domains. Accurate and comprehensive

characterization of this molecule is paramount for its use in synthesis, quality control, and as a

reference standard in pharmacological studies. This application note provides a detailed guide

to the analytical methods for the thorough characterization of 4-Bromo-5-methoxy-1H-
indazole, offering insights into the rationale behind the selection of experimental parameters.

Physicochemical Properties
A foundational aspect of characterization involves determining the fundamental

physicochemical properties of the compound. While experimental data for 4-Bromo-5-
methoxy-1H-indazole is not extensively published, the following table includes known data

and expected properties based on related structures.
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Property Value Source/Justification

Appearance
Expected to be a light-colored

solid

Based on the appearance of

related compounds like 4-

Bromo-5-methyl-1H-indazole

which is a light orange to

brown powder.

Melting Point
Predicted to be in the range of

150-180 °C

Inferred from structurally

similar compounds. For

example, 4-bromo-1H-indazole

has a melting point of 160-165

°C. The presence of a methoxy

group might slightly alter this.

Solubility

Soluble in organic solvents

(DMSO, DMF, Methanol,

Chloroform), sparingly soluble

in water.

The heterocyclic nature with a

bromine and a methoxy

substituent suggests good

solubility in common organic

solvents used for NMR and

HPLC analysis. Indazole

derivatives often require co-

solvents like DMSO for

aqueous solutions.

Purity
>95% (as commercially

available)
[1]

Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of 4-
Bromo-5-methoxy-1H-indazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise molecular

structure. For 4-Bromo-5-methoxy-1H-indazole, both ¹H and ¹³C NMR are essential.

Rationale for Experimental Choices:
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Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are

common choices. CDCl₃ is often preferred for its ability to dissolve a wide range of organic

compounds and its relatively simple solvent peak. DMSO-d₆ is an excellent alternative,

especially for compounds with lower solubility in CDCl₃, and it can reveal exchangeable

protons (like the N-H proton of the indazole ring) more clearly.

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for

¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Frequency: A higher magnetic field strength (e.g., 400 or 500 MHz for ¹H NMR) provides

better signal dispersion and resolution, which is crucial for unambiguously assigning protons

in a substituted aromatic system.

Expected ¹H NMR Spectral Features (in CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~10.0-11.0 Broad singlet 1H N-H

The N-H proton

of the indazole

ring is typically

deshielded and

appears as a

broad singlet. Its

chemical shift

can be highly

dependent on

concentration

and solvent.

~7.0-7.5 Multiplet 3H Aromatic protons

The protons on

the benzene ring

of the indazole

will appear in the

aromatic region.

The exact

splitting pattern

will depend on

their coupling

with each other.

~3.9 Singlet 3H -OCH₃

The methoxy

protons will

appear as a

sharp singlet in

the upfield region

of the aromatic

spectrum.

Expected ¹³C NMR Spectral Features (in CDCl₃):

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms

in the molecule. The carbon attached to the bromine will be significantly influenced by the
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halogen's electronegativity and heavy atom effect. The carbon attached to the methoxy group

will be shifted downfield.

Protocol for NMR Analysis:

Sample Preparation: Accurately weigh 5-10 mg of 4-Bromo-5-methoxy-1H-indazole and

dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with 0.03%

TMS) in a clean NMR tube.

Instrument Setup:

Use a 400 MHz or higher NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to obtain optimal resolution.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans

to achieve a good signal-to-noise ratio.

Typical parameters: spectral width of 12-15 ppm, pulse angle of 30-45°, relaxation delay of

1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of

2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.
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Calibrate the chemical shift scale using the TMS signal (0.00 ppm).

Integrate the ¹H NMR signals and assign the peaks based on chemical shifts,

multiplicities, and coupling constants.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule, which helps in confirming its identity.

Rationale for Experimental Choices:

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for

polar molecules like indazoles, and it typically produces the protonated molecule [M+H]⁺.

Electron ionization (EI) can also be used and will provide more fragmentation information,

which can be useful for structural elucidation.

Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a time-of-flight (TOF) or

Orbitrap analyzer is recommended to obtain an accurate mass measurement, which can

confirm the elemental composition of the molecule. The presence of bromine with its

characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two

major peaks for the molecular ion, separated by 2 Da.

Expected Mass Spectrum Features (ESI+):

[M+H]⁺: m/z ≈ 227.98 (for ⁷⁹Br) and 229.98 (for ⁸¹Br)

[M+Na]⁺: m/z ≈ 249.96 (for ⁷⁹Br) and 251.96 (for ⁸¹Br)

Protocol for Mass Spectrometry Analysis:

Sample Preparation: Prepare a dilute solution of 4-Bromo-5-methoxy-1H-indazole (e.g.,

10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

Instrument Setup:

Use an ESI-TOF or ESI-Orbitrap mass spectrometer.
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Calibrate the instrument using a known standard.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).

Data Analysis:

Identify the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).

Confirm the isotopic pattern for the bromine atom.

Compare the measured accurate mass with the theoretical mass to confirm the elemental

composition.

Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the

purity of pharmaceutical compounds.

Rationale for Experimental Choices:

Stationary Phase: A reversed-phase C18 column is the most common choice for the analysis

of moderately polar to nonpolar organic molecules. The hydrophobic nature of the indazole

ring system interacts well with the C18 stationary phase.

Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous

buffer (like water with 0.1% formic acid or ammonium acetate) is typically used. The organic

solvent is the strong eluent, and its proportion is adjusted to achieve optimal retention and

separation. The acidic modifier (formic acid) helps to protonate silanol groups on the

stationary phase, leading to better peak shapes for basic compounds like indazoles.

Detection: UV detection is suitable as the indazole ring system contains a chromophore that

absorbs UV light. A common detection wavelength is 254 nm. A photodiode array (PDA)

detector can be used to obtain the UV spectrum of the peak, which can aid in peak

identification.
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Protocol for HPLC Analysis:

Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a

UV or PDA detector.

Chromatographic Conditions:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic acid in water.

Mobile Phase B: Acetonitrile.

Gradient: A typical gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min,

90% B; 18-20 min, 10% B.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 254 nm.

Injection Volume: 10 µL.

Sample Preparation:

Standard Solution: Prepare a stock solution of 4-Bromo-5-methoxy-1H-indazole (1

mg/mL) in methanol. Prepare working standards by diluting the stock solution with the

mobile phase.

Sample Solution: Dissolve the sample to be tested in the mobile phase to a similar

concentration as the working standards.

Analysis and Data Processing:

Inject the standard and sample solutions into the HPLC system.

Integrate the peak areas of the chromatograms.
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Calculate the purity of the sample by comparing the peak area of the main component to

the total area of all peaks (Area % method).

Workflow Diagrams

Sample Preparation
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Caption: Overall workflow for the characterization of 4-Bromo-5-methoxy-1H-indazole.
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Caption: Step-by-step protocol for HPLC purity analysis.
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Conclusion
The analytical methods outlined in this application note provide a comprehensive framework for

the characterization of 4-Bromo-5-methoxy-1H-indazole. A combination of NMR spectroscopy

for structural elucidation, mass spectrometry for identity confirmation, and HPLC for purity

assessment is essential for ensuring the quality and integrity of this important chemical entity.

The provided protocols are based on established principles and can be adapted as needed for

specific laboratory settings and instrumentation.

References
ChemUniverse. (n.d.). 4-BROMO-5-METHOXY-1H-INDAZOLE [P42827].
MDPI. (2022). 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-
phosphaadamantan-7-ium Tetrafluoroborate. Molecules, 27(15), 4825.
National Center for Biotechnology Information. (n.d.). Crystal structure of 4-bromo-5,7-
dimethoxy-2,3-dihydro-1H-inden-1-one.
The Royal Society of Chemistry. (2017). Supporting information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemuniverse.com [chemuniverse.com]

To cite this document: BenchChem. [Application Note: Comprehensive Characterization of 4-
Bromo-5-methoxy-1H-indazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1531023#analytical-methods-for-4-bromo-5-
methoxy-1h-indazole-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1531023?utm_src=pdf-body
https://www.benchchem.com/product/b1531023?utm_src=pdf-body
https://www.benchchem.com/product/b1531023?utm_src=pdf-custom-synthesis
https://chemuniverse.com/index.php?main_page=product_info&cPath=9&products_id=42827
https://www.benchchem.com/product/b1531023#analytical-methods-for-4-bromo-5-methoxy-1h-indazole-characterization
https://www.benchchem.com/product/b1531023#analytical-methods-for-4-bromo-5-methoxy-1h-indazole-characterization
https://www.benchchem.com/product/b1531023#analytical-methods-for-4-bromo-5-methoxy-1h-indazole-characterization
https://www.benchchem.com/product/b1531023#analytical-methods-for-4-bromo-5-methoxy-1h-indazole-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1531023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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